molecular formula C21H28O6 B13394201 (8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one

(8S,9S,10R,11S,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-6,7,8,9,10,11,12,13,14,15,16,17-dodecahydro-3H-cyclopenta[a]phenanthren-3-one

Cat. No.: B13394201
M. Wt: 376.4 g/mol
InChI Key: SEKYBDYVXDAYPY-YGICJOMNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Pregna-1,4-diene-3,20-dione, 11,16,17,21-tetrahydroxy-, (11beta,16alpha)- is a steroidal compound that plays a significant role in the synthesis of corticosteroids. This compound is known for its complex structure and its importance in various biochemical and industrial processes .

Properties

Molecular Formula

C21H28O6

Molecular Weight

376.4 g/mol

IUPAC Name

(8S,9S,10R,13S,14S,16R,17S)-11,16,17-trihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C21H28O6/c1-19-6-5-12(23)7-11(19)3-4-13-14-8-16(25)21(27,17(26)10-22)20(14,2)9-15(24)18(13)19/h5-7,13-16,18,22,24-25,27H,3-4,8-10H2,1-2H3/t13-,14-,15?,16+,18+,19-,20-,21-/m0/s1

InChI Key

SEKYBDYVXDAYPY-YGICJOMNSA-N

Isomeric SMILES

C[C@]12CC([C@H]3[C@H]([C@@H]1C[C@H]([C@@]2(C(=O)CO)O)O)CCC4=CC(=O)C=C[C@]34C)O

Canonical SMILES

CC12CC(C3C(C1CC(C2(C(=O)CO)O)O)CCC4=CC(=O)C=CC34C)O

Origin of Product

United States

Preparation Methods

The synthesis of Pregna-1,4-diene-3,20-dione, 11,16,17,21-tetrahydroxy-, (11beta,16alpha)- involves multiple steps. One of the greener and more economical routes involves the conversion of phytosterols to 9α-hydroxy-3-oxo-4,17(20)-pregna-diene-20-carboxylic acid (9-OHPDC) using an engineered strain of Mycolicibacterium neoaurum. This is followed by a four-step chemical process: hydrolysis of 9-OHPDC-M to 9-OHPDC, decarboxylation rearrangement, dehydration, and Δ1 dehydrogenation . This method is advantageous due to its shorter reaction steps, milder conditions, and reduced use of organic solvents and toxic catalysts .

Chemical Reactions Analysis

Pregna-1,4-diene-3,20-dione, 11,16,17,21-tetrahydroxy-, (11beta,16alpha)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

Mechanism of Action

The mechanism of action of Pregna-1,4-diene-3,20-dione, 11,16,17,21-tetrahydroxy-, (11beta,16alpha)- involves its interaction with specific molecular targets and pathways. It exerts its effects by binding to steroid receptors, modulating gene expression, and influencing various biochemical pathways . This interaction leads to its anti-inflammatory and immunosuppressive properties .

Comparison with Similar Compounds

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